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Compound of Interest

Compound Name: 2-Allylphenol

Cat. No.: B7767131 Get Quote

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 2-allylphenol. It is intended for

researchers, scientists, and professionals in drug development who require detailed

spectroscopic information and experimental context.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-allylphenol, providing a clear

and concise reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data for 2-Allylphenol

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.15 - 6.80 m 4H Ar-H

6.05 - 5.85 m 1H -CH=CH₂

5.15 - 5.00 m 2H -CH=CH₂

4.90 (broad s) 1H OH

3.40 d 2H Ar-CH₂-

Solvent: CDCl₃, Instrument Frequency: 90 MHz.[1][2]
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Table 2: ¹³C NMR Spectroscopic Data for 2-Allylphenol

Chemical Shift (δ) ppm Assignment

153.5 C-OH

136.8 -CH=CH₂

130.5 Ar-C

127.8 Ar-C

124.2 Ar-C (substituted)

121.2 Ar-C

116.2 -CH=CH₂

115.8 Ar-C

34.8 Ar-CH₂-

Solvent: CDCl₃.[3]

Table 3: Key IR Absorption Bands for 2-Allylphenol

Wavenumber (cm⁻¹) Intensity Assignment

3450 Strong, Broad O-H stretch

3080 Medium =C-H stretch (alkene)

3020 Medium =C-H stretch (aromatic)

1640 Medium C=C stretch (alkene)

1600, 1490, 1450 Medium to Strong C=C stretch (aromatic)

1230 Strong C-O stretch (phenol)

915, 995 Strong =C-H bend (out-of-plane)

Sample preparation: Liquid film.[2][4]
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Table 4: Mass Spectrometry Data for 2-Allylphenol

m/z Relative Intensity (%) Assignment

134 100 [M]⁺ (Molecular Ion)

133 35 [M-H]⁺

119 15 [M-CH₃]⁺

91 51 [C₇H₇]⁺ (Tropylium ion)

77 46 [C₆H₅]⁺ (Phenyl ion)

Ionization method: Electron Ionization (EI) at 70 eV.[5][6]

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

These protocols are based on standard laboratory practices for organic compound analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of 2-allylphenol (approximately 5-10 mg) was prepared by

dissolving the compound in deuterated chloroform (CDCl₃, approximately 0.7 mL). A small

amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 90 MHz NMR spectrometer.

¹H NMR Acquisition: The proton NMR spectrum was recorded with a sufficient number of

scans to obtain a good signal-to-noise ratio. The spectral width was set to encompass all

expected proton signals (typically 0-12 ppm).

¹³C NMR Acquisition: The carbon-13 NMR spectrum was acquired using a proton-decoupled

pulse sequence. A larger number of scans were necessary due to the lower natural

abundance of the ¹³C isotope. The spectral width was set to cover the expected range for

carbon signals (typically 0-200 ppm).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b7767131?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_1745-81-9_MS.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Allylphenol
https://www.benchchem.com/product/b7767131?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7767131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and

the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to

the internal TMS standard.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat 2-allylphenol liquid was placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer was used to acquire the

spectrum.

Data Acquisition: A background spectrum of the clean salt plates was first recorded. The

sample was then placed in the spectrometer's sample compartment, and the sample

spectrum was recorded. The final spectrum was generated by ratioing the sample spectrum

against the background spectrum. The data was typically collected over a range of 4000 to

400 cm⁻¹.

Data Processing: The resulting transmittance or absorbance spectrum was plotted, and the

positions of significant absorption bands were identified and reported in wavenumbers

(cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of 2-allylphenol was introduced into the mass

spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before

analysis.

Ionization: Electron Ionization (EI) was employed, with an electron beam energy of 70 eV, to

induce fragmentation of the 2-allylphenol molecules.

Mass Analysis: The resulting positively charged ions and fragment ions were separated

based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier detector was used to detect the ions, and the signal was

amplified to generate the mass spectrum.
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Data Presentation: The mass spectrum was plotted with the relative abundance of each ion

as a function of its m/z value. The base peak (most abundant ion) was assigned a relative

intensity of 100%.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-allylphenol.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 2-Allylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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